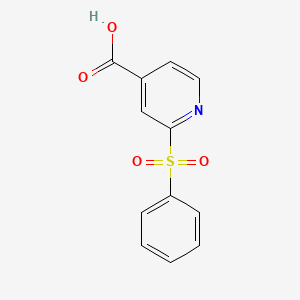

2-(Phenylsulfonyl)isonicotinic acid

Description

Context within Sulfonylated Pyridine (B92270) Carboxylic Acids

Pyridine carboxylic acids, such as isonicotinic acid (pyridine-4-carboxylic acid), are fundamental building blocks in organic synthesis. nih.gov The introduction of a sulfonyl group, a potent electron-withdrawing moiety, significantly modifies the electronic properties of the pyridine ring, influencing its reactivity and potential for forming various derivatives.

The sulfonylation of pyridines is a key area of research, with methods being developed for direct C-H sulfonylation to create these valuable compounds. researchgate.net Sulfonylated pyridine carboxylic acids represent a specific subclass that combines the features of both the carboxylic acid and the sulfonyl functional groups. This combination opens up avenues for creating complex molecules with tailored properties. Research into related structures, such as pyridine carboxamides based on sulfobetaines, highlights the synthetic versatility of this class of compounds. nih.gov

The synthesis of sulfonamide and sulfonate carboxylic acid derivatives has been explored through various methods, including environmentally friendly approaches using water as a solvent. mdpi.com Furthermore, innovative strategies like decarboxylative halosulfonylation have been developed to synthesize sulfonamides from readily available carboxylic acids and amines, showcasing the ongoing efforts to expand the synthetic toolkit for this class of compounds. princeton.edu

Academic Significance and Research Trajectories

The academic interest in 2-(phenylsulfonyl)isonicotinic acid and its analogs stems from the broad spectrum of biological activities observed in related pyridine derivatives. These activities include antimicrobial, anti-inflammatory, and anticancer properties. google.comontosight.ai Isonicotinic acid derivatives, in particular, have been the focus of extensive research, leading to the development of various therapeutic agents. nih.govmdpi.comresearchgate.net

Research trajectories in this field often involve the synthesis of novel derivatives and the evaluation of their biological potential. For instance, isonicotinic acid hydrazides have been investigated for their antimicrobial and anti-inflammatory activities. ontosight.ai The design of new compounds often involves modifying the core structure to enhance specific properties. The synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents is a prime example of such targeted research. nih.gov

Furthermore, the structural features of these molecules are of significant interest. X-ray crystallography studies on related compounds, such as 2-oxo-2-phenylethyl diisopropylcarbamate and 2-[2-(hydroxyimino)-1-phenylpropylidene]-N-phenylhydrazinecarbothioamide, provide valuable insights into their three-dimensional structures and intermolecular interactions, which can inform the design of new molecules with desired properties. nih.govresearchgate.net The study of analogs like 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists further illustrates the diverse research avenues being explored. nih.gov

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isonicotinic acid |

| Pyridine-4-carboxylic acid |

| 2-oxo-2-phenylethyl diisopropylcarbamate |

| 2-[2-(hydroxyimino)-1-phenylpropylidene]-N-phenylhydrazinecarbothioamide |

| Isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazide |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO4S |

|---|---|

Molecular Weight |

263.27 g/mol |

IUPAC Name |

2-(benzenesulfonyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H9NO4S/c14-12(15)9-6-7-13-11(8-9)18(16,17)10-4-2-1-3-5-10/h1-8H,(H,14,15) |

InChI Key |

GIIMJYBFCGLKIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenylsulfonyl Isonicotinic Acid and Its Analogues

Strategies for Carbon-Sulfur Bond Formation in Phenylsulfonyl Moieties

The creation of the carbon-sulfur bond in the phenylsulfonyl functional group is a critical step in the synthesis of the target molecule. Organosulfur compounds are pivotal in various chemical fields, and numerous methods for C–S bond formation have been developed. researchgate.netacs.orgmdpi.com These reactions often involve the careful oxidation of sulfur-containing precursors and subsequent bond formation with an aromatic system.

Oxidation of Thiolates to Sulfinates and Subsequent S-Alkylation

One fundamental pathway to sulfones involves the oxidation of thiols or their corresponding thiolates. Thiols (R-SH) are the sulfur analogues of alcohols and can be deprotonated by a base to form nucleophilic thiolate ions (RS⁻). libretexts.org While mild oxidation of thiols yields disulfides (R-S-S-R), stronger oxidation is required to reach the sulfone state. libretexts.orglibretexts.org

A common strategy involves the oxidation of a sulfide (B99878) (R-S-R') using reagents like hydrogen peroxide (H₂O₂) or peroxyacids, which first produces a sulfoxide (B87167) (R₂SO) and upon further oxidation yields a sulfone (R₂SO₂). libretexts.orgyoutube.com A more direct route to the phenylsulfonyl moiety can be achieved through the preparation and subsequent reaction of sulfinate salts. The general process involves:

Formation of Thiolate : A thiol, such as thiophenol, is treated with a base to generate the corresponding thiolate anion.

Oxidation to Sulfinate : The thiolate is oxidized to a sulfinate salt (e.g., sodium benzenesulfinate (B1229208), PhSO₂Na).

S-Alkylation/Arylation : The sulfinate salt, now a competent nucleophile, reacts with a suitable electrophile to form the sulfone. In the context of 2-(phenylsulfonyl)isonicotinic acid, this would involve reacting sodium benzenesulfinate with a derivatized isonicotinic acid (e.g., 2-chloroisonicotinic acid) in a nucleophilic aromatic substitution reaction.

This multi-step process, beginning with a simple thiol, provides a versatile method for constructing the C-SO₂ bond essential for the final product.

Sulfonamidation Reactions for Related Sulfonyl Compounds

Sulfonamides (R-SO₂-NHR') are structurally related to sulfones and are key functional groups in many pharmaceutical agents. nih.gov The reactions used to form them, known as sulfonamidation, offer insight into the chemistry of the sulfonyl group. Traditionally, sulfonamides are synthesized by reacting sulfonyl chlorides with primary or secondary amines, a robust method that often requires a base. nih.gov

More recent advancements have focused on direct C-H sulfonamidation, which avoids the pre-functionalization required to make a sulfonyl chloride. nih.gov These modern techniques often employ metal catalysts to facilitate the coupling of an aromatic C-H bond directly with a sulfonyl azide (B81097) (R-SO₂N₃).

| Catalyst System | Directing Group | Key Features |

| Iridium (Ir) | Nitrogen-based directing groups (e.g., pyridine (B92270), amides) | Enables ortho-selective C-H sulfonamidation of arenes with sulfonyl azides. nih.gov |

| Palladium (Pd) | Various | Used for cross-coupling of aryl nonaflates with sulfonamides. organic-chemistry.org |

| Copper (Cu) | None required for some methods | Catalyzes amidation of allylic and benzylic C-H bonds with various sulfonamides. organic-chemistry.org |

| Calcium Triflimide (Ca(NTf₂)₂) | None | Activates sulfonyl fluorides for reaction with amines to form sulfonamides. acs.org |

These catalytic methods highlight the diverse approaches available for forming carbon-sulfonyl bonds, which can be conceptually adapted for the synthesis of sulfones. For instance, the activation of sulfonyl fluorides with Lewis acids like calcium triflimide demonstrates a powerful way to unlock the reactivity of the sulfonyl group for bond formation with nucleophiles. acs.org

Synthetic Pathways to the Isonicotinic Acid Scaffold

The isonicotinic acid moiety, also known as pyridine-4-carboxylic acid, forms the heterocyclic core of the target molecule. wikipedia.org Its synthesis is well-established, with several scalable methods available for its construction and subsequent derivatization. acsgcipr.org

Approaches to Pyridine Carboxylic Acid Construction

The construction of the pyridine ring system is a foundational topic in heterocyclic chemistry. baranlab.org For pyridine carboxylic acids specifically, the most common industrial approaches involve the functionalization of a pre-existing pyridine ring rather than building the ring from acyclic precursors, though methods like the Hantzsch synthesis are fundamentally important for creating substituted pyridines. mdpi.comresearchgate.net

Key industrial methods for the synthesis of isonicotinic acid include:

Oxidation of Alkylpyridines : The oxidation of 4-methylpyridine (B42270) (γ-picoline) or other 4-alkylpyridines is a primary route. Various oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄) and nitric acid, under elevated temperatures and pressures. google.comwikipedia.org

Ammoxidation of Alkylpyridines : A commercial-scale process involves the ammoxidation of 2-picoline to form the nitrile, which is then hydrolyzed to produce picolinic acid. wikipedia.org A similar principle can be applied to produce other pyridine carboxylic acid isomers.

Ozonolysis of Quinolines : Substituted quinolines can undergo ozonolysis to cleave the benzene (B151609) ring, yielding a substituted pyridine-2,3-dicarboxylic acid. google.com While not a direct route to isonicotinic acid, this demonstrates a ring-cleavage strategy to access pyridine carboxylic acids.

Hydrolysis of Nitriles : The hydrolysis of isonicotinonitrile provides a direct pathway to isonicotinic acid. The nitrile itself can be prepared from the corresponding alkylpyridine. wikipedia.org

| Starting Material | Reagent(s) | Product | Key Features |

| 4-Methylpyridine | KMnO₄ or Nitric Acid | Isonicotinic Acid | A direct and common oxidation method. google.comwikipedia.org |

| Fused-Ring Pyridines (e.g., Quinoline) | Nitric Acid (excess) | Pyridine Carboxylic Acid Hydronitrate | High temperature and pressure process. google.com |

| 4-Styryl Pyridine | Strongly Acidic Oxidizing Agent | Isonicotinic Acid | Involves oxidation of a vinyl group attached to the pyridine ring. google.com |

| Isonicotinic Acid Ester | Hydrazine (B178648) Hydrate (B1144303) | Isoniazid (B1672263) (Isonicotinic Acid Hydrazide) | While producing a derivative, it highlights the reactivity of the isonicotinic acid core. google.com |

Derivatization at the Pyridine Ring System

Once the isonicotinic acid scaffold is formed, further derivatization is necessary to introduce the 2-(phenylsulfonyl) group. The pyridine ring can be functionalized through various reactions, with the electronic nature of the ring influencing the strategy. researchgate.net For the synthesis of this compound, a key step is the formation of a bond at the C-2 position, which is electron-deficient in the pyridine ring.

Plausible strategies for derivatization include:

Nucleophilic Aromatic Substitution (SₙAr) : Starting with a 2-halo-isonicotinic acid (e.g., 2-chloroisonicotinic acid), the halide can be displaced by a sulfur nucleophile like sodium benzenesulfinate (PhSO₂Na). This is a classic approach for introducing substituents onto electron-poor heterocyclic rings.

Metal-Catalyzed Cross-Coupling : Modern synthetic chemistry offers a vast toolkit of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig type) that could be adapted. For instance, a 2-halo-isonicotinic acid ester could be coupled with thiophenol, followed by oxidation of the resulting sulfide to the sulfone.

Direct C-H Functionalization : Advanced methods involving the direct functionalization of a C-H bond at the 2-position of the isonicotinic acid ring with a phenylsulfonylating agent could offer a more atom-economical route, though this can be challenging to achieve with high regioselectivity.

Convergent and Divergent Synthetic Pathways for this compound

Proposed Convergent Route:

Fragment A Synthesis : Prepare an activated isonicotinic acid derivative, such as methyl 2-chloroisonicotinate. This can be achieved from isonicotinic acid.

Fragment B Synthesis : Prepare a phenylsulfur nucleophile, such as sodium benzenesulfinate (PhSO₂Na), typically by the oxidation of thiophenol.

Coupling : React Fragment A and Fragment B via a nucleophilic aromatic substitution reaction to form methyl 2-(phenylsulfonyl)isonicotinate.

Final Step : Hydrolyze the ester to yield the final product, this compound.

A divergent synthesis begins with a central core structure that is subsequently reacted to create a library of related compounds. wikipedia.org This strategy is highly valuable in medicinal chemistry for structure-activity relationship studies, where many analogues of a lead compound are required.

Proposed Divergent Route:

Core Synthesis : Prepare a common intermediate, such as 2-chloro-4-methylpyridine.

Diversification Step 1 : React the core intermediate with a library of different aryl and alkyl sulfinate salts (e.g., sodium benzenesulfinate, sodium p-toluenesulfinate, sodium methanesulfinate). This creates a library of 2-(organosulfonyl)-4-methylpyridines.

Diversification Step 2 : Subject the entire library of sulfonyl-pyridines to an oxidation reaction that converts the 4-methyl group into a carboxylic acid, thereby producing a library of 2-(organosulfonyl)isonicotinic acid analogues, including the target compound.

This divergent approach allows for the rapid generation of structural diversity from a single, readily accessible starting material.

Catalytic Methodologies in Synthesis

The construction of the C-S bond between the phenylsulfonyl group and the pyridine ring of isonicotinic acid is a key synthetic step. Catalytic methods offer significant advantages over classical approaches by providing milder reaction conditions, higher efficiency, and greater functional group tolerance, which is crucial for a multifunctional molecule like this compound.

Modern synthetic strategies largely revolve around transition-metal-catalyzed cross-coupling reactions. Copper and palladium-based catalysts have shown significant promise in the formation of aryl sulfones.

Copper-Catalyzed Sulfonylation: Copper-catalyzed reactions represent a robust method for the synthesis of aryl sulfones. These reactions typically involve the coupling of an aryl halide with a sulfinate salt or the use of sulfonyl hydrazides. A notable development is the copper(II)-catalyzed radical cascade reaction of N-propargyl enamides with sulfonyl hydrazides, which provides a direct route to meta-sulfonylpyridines. acs.orgacs.org While this specific example yields a different substitution pattern, the underlying principle of copper-catalyzed radical sulfonylation can be adapted. Another effective copper-based system utilizes copper ferrite (B1171679) (CuFe2O4) nanoparticles as a recyclable catalyst for coupling aryl sulfonic acid salts with aryl halides, offering an environmentally friendly approach. nanomaterchem.com

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern C-C and C-heteroatom bond formation. For the synthesis of sulfonylpyridines, palladium-catalyzed cross-coupling of pyridine-derived starting materials with a sulfur source is a key strategy. One highly effective approach involves the use of pyridine sulfinates as nucleophilic coupling partners with aryl halides. rsc.org This method is particularly advantageous for 2-substituted pyridines, which can be challenging substrates in traditional cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org The reaction proceeds under mild conditions and exhibits broad scope.

Another advanced palladium-catalyzed approach is the electrophilic functionalization of pyridine derivatives via phosphonium (B103445) salts, which allows for the introduction of various carbon-based fragments onto the pyridine core. nih.gov Adapting this method for C-S bond formation could provide a novel route to the target molecule.

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of starting materials. Transition-metal-catalyzed C-H activation of pyridine derivatives offers a direct and atom-economical route to functionalized pyridines, although its application to direct sulfonylation of isonicotinic acid is an area of ongoing research. sioc-journal.cn

| Catalytic Method | Catalyst System | Substrates | Key Features |

| Copper-Catalyzed Sulfonylation | Cu(II) salts / Dicumyl peroxide | N-propargyl enamides, Sulfonyl hydrazides | Radical cascade reaction; direct synthesis of meta-sulfonylpyridines. acs.orgacs.org |

| Copper Ferrite Nanoparticles | CuFe2O4 | Aryl halides, Aryl sulfonic acid salts | Heterogeneous, recyclable catalyst; environmentally friendly. nanomaterchem.com |

| Palladium-Catalyzed Cross-Coupling | Palladium catalyst / Ligand | Pyridine sulfinates, Aryl halides | High efficiency for 2-substituted pyridines; broad scope. rsc.org |

| Palladium-Catalyzed Electrophilic Functionalization | Palladium catalyst / Silver salt | Pyridine-derived phosphonium salts | Functionalization of pre-formed pyridine rings. nih.gov |

Stereoselective Synthesis Approaches and Chiral Derivatives

The development of chiral analogues of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry, where stereochemistry often dictates biological activity. Stereoselective synthesis aims to control the formation of chiral centers, producing a specific stereoisomer. For this scaffold, chirality can be introduced either on the pyridine ring or on a substituent.

Asymmetric Synthesis of Chiral Sulfones: Recent advances have focused on the catalytic enantioselective synthesis of molecules containing a chiral carbon center adjacent to a sulfonyl group (α-C chiral sulfones). One innovative approach merges a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst. rsc.org This dual catalytic system enables the asymmetric installation of sulfonyl moieties onto α,β-unsaturated alkenes, achieving high yields and excellent enantioselectivities. rsc.org

Another powerful method is the rhodium-catalyzed asymmetric arylation of allyl sulfones, which constructs chiral sulfones with high enantiopurity. researchgate.net Organocatalysis also presents a viable route, with tertiary amino-thioureas being used to catalyze the conjugate addition of dicarbonyl compounds to β-arylvinyl triflones, yielding Michael-type adducts with high enantioselectivity. researchgate.net

| Stereoselective Method | Catalytic System | Reaction Type | Chiral Product | Key Features |

| Photoredox/Nickel Dual Catalysis | Photoactive EDA complex / Chiral Ni catalyst | Asymmetric radical Giese addition | α-C chiral sulfones | Visible-light induced; high enantioselectivity (up to 99:1 er). rsc.org |

| Rhodium-Catalyzed Arylation | Rhodium / Chiral ligand | Asymmetric arylation of allyl sulfones | Chiral aryl sulfones | Construction of sulfones with high enantiopurity. researchgate.net |

| Organocatalysis | Chiral tertiary amino-thiourea | Asymmetric conjugate addition | Michael-type adducts | Metal-free; high yields and enantioselectivities. researchgate.net |

| Nickel/Organophotocatalysis | Nickel / Photocatalyst | Asymmetric sulfonylalkenylation of alkenes | β-Chiral β-alkenyl sulfones | Rapid assembly from simple starting materials. acs.org |

Synthesis of Chiral Pyridine Derivatives: The synthesis of chiral pyridine-containing molecules often starts from chiral precursors or employs asymmetric transformations on the pyridine scaffold. For instance, chiral C2-symmetric pyridine derivatives can be synthesized from readily available chiral building blocks like L-tartaric acid. While not directly applied to this compound, these methodologies provide a framework for designing synthetic routes to its chiral derivatives.

The development of catalytic asymmetric methods for the synthesis of free N-H sulfoximines, which are structurally related to sulfones, also offers insights. nih.gov Desymmetrizing N-oxidation of pyridyl sulfoximines using peptide catalysts can produce chiral sulfoximine (B86345) oxides with high enantiomeric ratios. nih.gov Such strategies could potentially be adapted for the stereoselective functionalization of the pyridine nitrogen or other positions on the ring.

Reaction Mechanisms and Chemical Transformations of 2 Phenylsulfonyl Isonicotinic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of 2-(phenylsulfonyl)isonicotinic acid is a primary site for nucleophilic acyl substitution reactions. libretexts.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The subsequent departure of the hydroxyl group as a leaving group, often facilitated by acidic conditions, results in the formation of a new acyl compound. libretexts.orgmasterorganicchemistry.comlibretexts.org

The general mechanism for nucleophilic acyl substitution proceeds through an addition-elimination pathway. masterorganicchemistry.com The reactivity of the carboxylic acid is influenced by the electron-withdrawing nature of the phenylsulfonyl group and the pyridine (B92270) ring, which increases the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com However, the hydroxyl group of a carboxylic acid is generally a poor leaving group, which means that the reaction often requires activation, for instance by protonation of the carbonyl oxygen under acidic conditions. libretexts.org

Common nucleophiles that can react with the carboxylic acid moiety include alcohols, amines, and other reagents, leading to the formation of esters, amides, and other derivatives, respectively. libretexts.orgwikipedia.org The outcome of these reactions is governed by factors such as the strength of the nucleophile, the reaction conditions, and the stability of the resulting products. masterorganicchemistry.com

Esterification Pathways, including Fischer Esterification

A prominent reaction of the carboxylic acid group in this compound is esterification, which involves the conversion of the carboxylic acid to an ester. One of the most common methods for this transformation is the Fischer-Speier esterification. wikipedia.orgyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The Fischer esterification is an equilibrium process. masterorganicchemistry.comorganic-chemistry.org To favor the formation of the ester, a large excess of the alcohol is often used, or the water produced during the reaction is removed, for instance, by azeotropic distillation. wikipedia.orgorganic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orglibretexts.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comlibretexts.org

For example, the esterification of isonicotinic acid, a related compound, with methanol (B129727) in the presence of sulfuric acid yields methyl isonicotinate. researchgate.net A similar approach can be applied to this compound to produce its corresponding esters.

Alternative esterification methods exist that may be suitable for more sensitive substrates. These can include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. organic-chemistry.orgnih.gov

Reactivity of the Phenylsulfonyl Group

Electronic Effects and Aromatic Substitution Patterns

The phenylsulfonyl group is a strong electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the sulfur atom, which pull electron density away from the attached phenyl and pyridine rings through inductive effects. libretexts.org This deactivating effect reduces the electron density of the aromatic rings, making them less susceptible to electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com

In electrophilic aromatic substitution reactions, the phenylsulfonyl group acts as a meta-directing group on the phenyl ring. libretexts.org This means that incoming electrophiles will preferentially add to the positions meta to the sulfonyl group. This directing effect is a consequence of the destabilization of the carbocation intermediates that would be formed by ortho or para attack. libretexts.orgmasterorganicchemistry.com

The electron-withdrawing nature of the phenylsulfonyl group also impacts the pyridine ring, though the directing effects on a heterocyclic ring are more complex. Generally, electron-withdrawing groups on pyridine rings deactivate them towards electrophilic attack and can direct incoming nucleophiles in nucleophilic aromatic substitution reactions. masterorganicchemistry.com

Hydrazide Formation and Related Condensation Reactions

The carboxylic acid functionality of this compound can readily undergo condensation reactions with hydrazine (B178648) and its derivatives to form hydrazides. google.commdpi.com This reaction is analogous to amide formation and is a key transformation for creating compounds with potential biological activity. mdpi.comnih.gov

The formation of isonicotinic acid hydrazide (isoniazid), a well-known antitubercular drug, from isonicotinic acid and hydrazine hydrate (B1144303) serves as a classic example of this type of reaction. google.commdpi.com The process typically involves heating the carboxylic acid and hydrazine, often in the presence of a solvent, to drive off the water formed during the condensation. google.com

These hydrazides can then serve as versatile intermediates for the synthesis of a wide range of derivatives, such as hydrazones, by further reaction with aldehydes and ketones. mdpi.comnih.gov The resulting azomethine group (-NHN=CH-) in hydrazones is a common structural motif in many pharmacologically active compounds. nih.gov

Transformations Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is basic and nucleophilic. wikipedia.org This allows it to participate in reactions such as protonation and alkylation.

Like other amines, the pyridine nitrogen can be protonated by acids to form the corresponding pyridinium (B92312) salt. wikipedia.org This property influences the solubility and reactivity of the compound.

The nucleophilicity of the pyridine nitrogen also allows it to react with alkylating agents to form quaternary ammonium (B1175870) salts. This transformation, known as the Menshutkin reaction, can alter the electronic properties and biological activity of the molecule. The reactivity of the pyridine nitrogen can be influenced by the electronic effects of the substituents on the ring. The presence of the electron-withdrawing phenylsulfonyl and carboxylic acid groups would be expected to decrease the basicity and nucleophilicity of the pyridine nitrogen compared to pyridine itself.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. While numerous studies utilize DFT to explore compounds with similar functional groups (sulfones, carboxylic acids, and pyridines), specific DFT calculations detailing the optimized geometry, vibrational frequencies, and electronic properties of 2-(Phenylsulfonyl)isonicotinic acid are not prominently featured in existing research. Such a study would typically involve selecting a functional and basis set to solve the Kohn-Sham equations for the molecule, providing insights into its stability and reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. An NBO analysis of this compound would elucidate the interactions between the phenyl, sulfonyl, and isonicotinic acid moieties, quantifying the delocalization of electron density. This could reveal, for example, the strength of the interaction between the lone pairs of the sulfonyl oxygens and the antibonding orbitals of adjacent groups. However, no specific NBO analysis data for this compound has been published.

Fukui Functions and Molecular Electrostatic Potential Mapping

Fukui functions are used within DFT to predict the most likely sites for nucleophilic and electrophilic attack on a molecule, offering a map of its local reactivity. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich and electron-poor regions. For this compound, an MEP map would likely show negative potential around the carboxylic acid and sulfonyl oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential near the acidic proton. While the principles of these analyses are well-established, specific maps and function values for this compound are not available in the literature.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Interaction Profiling

Molecular docking studies are instrumental in virtual screening and understanding the potential therapeutic targets of a compound. Such studies on this compound would involve docking it against a library of proteins to identify potential binding partners. The interactions could be characterized by hydrogen bonds, hydrophobic interactions, and salt bridges. For instance, the isonicotinic acid moiety could form hydrogen bonds with amino acid residues in a protein's active site, while the phenyl group could engage in hydrophobic interactions. Without specific studies, any potential protein interactions remain speculative.

Active Site Analysis and Binding Mode Prediction

Once a potential protein target is identified, a more detailed active site analysis can predict the specific binding mode of the ligand. This involves analyzing the shape and chemical environment of the protein's binding pocket and how the ligand complements it. For this compound, this would mean identifying key amino acid residues that stabilize its binding and determining the most energetically favorable conformation of the ligand within the active site. Such detailed predictions are currently absent from the scientific record for this compound.

Conformational Analysis and Molecular Dynamics Simulations

No published studies were found that specifically investigate the conformational preferences or dynamic behavior of this compound using molecular dynamics simulations or other conformational analysis techniques. Such studies would be valuable for understanding the three-dimensional structure and flexibility of the molecule, which are key determinants of its chemical and biological properties.

Virtual Screening and Ligand-Based Design Principles

There is no information available in the scientific literature regarding the use of this compound in virtual screening campaigns or as a basis for ligand-based drug design. Research in this area would typically involve using the compound's known or predicted binding mode to a biological target to search for other molecules with similar properties or to design new, more potent analogs.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Foundational Principles of SAR in Chemical Research

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. nih.govresearchgate.net The core premise is that the biological effect of a compound is intrinsically dictated by its three-dimensional structure, including the arrangement of its atoms and functional groups. nih.gov By systematically altering the molecular structure and observing the corresponding changes in biological response, researchers can identify the key structural features, known as pharmacophores, that are essential for the desired activity. nih.gov This process is crucial for optimizing lead compounds to enhance their potency and selectivity while minimizing potential off-target effects. researchgate.net

The significance of SAR lies in its power to guide the design of new, more effective therapeutic agents. nih.gov It moves drug discovery away from random screening towards a more targeted and efficient process of rational design. researchgate.net

Methodologies for QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) refines SAR by establishing mathematical models that quantitatively correlate the chemical structure of a series of compounds with their biological activities. nih.govnih.gov This predictive approach is a powerful tool in modern drug discovery. mdpi.comnih.gov The development of a robust QSAR model follows a systematic workflow that includes curating a dataset of molecules with known activities, calculating relevant molecular descriptors, selecting the most significant descriptors, building a predictive model, and rigorously validating its performance. researchgate.net

Descriptors are numerical representations of a molecule's properties and are the building blocks of any QSAR model. nih.gov They can be broadly categorized into several classes, each capturing different aspects of the molecular structure.

Lipophilic Parameters: These describe a compound's hydrophobicity, which is crucial for its ability to cross cell membranes. The most common descriptor is the partition coefficient (logP). nih.gov

Electronic Parameters: These descriptors, such as the Hammett constant (σ), quantify the electron-donating or electron-withdrawing effects of substituents, which can influence how a molecule interacts with its biological target. nih.gov The reactivity of the pyridine (B92270) nitrogen in isonicotinic acid derivatives, for instance, is a key factor in their biological activity and is influenced by electronic effects. nih.gov

Steric Parameters: Descriptors like Taft's steric parameter (Es) and molar refractivity (MR) describe the size and shape of a molecule or its substituents. nih.gov These are critical for understanding how a compound fits into the binding site of a receptor or enzyme.

Topological and 3D Descriptors: These parameters describe the connectivity of atoms (2D) or the spatial arrangement of the molecule (3D). nih.govresearchgate.net They provide detailed information about molecular size, shape, and flexibility.

The selection of appropriate descriptors is a critical step, as they must be relevant to the biological mechanism of action to build a predictive QSAR model. nih.gov

Once descriptors are calculated, statistical methods are employed to build the QSAR equation.

Hansch Analysis: Developed by Corwin Hansch, this is a classic QSAR method that correlates biological activity with physicochemical descriptors (lipophilic, electronic, and steric) using multiple linear regression (MLR). nih.govnih.gov A typical Hansch equation takes the form: log(1/C) = k1(lipophilic parameter) + k2(electronic parameter) + k3(steric parameter) + constant, where C is the molar concentration required to produce a specific biological effect. nih.gov This approach is powerful for understanding the physicochemical properties driving the activity of a series of compounds. nih.gov

QSAR studies can be classified based on the dimensionality of the molecular descriptors used.

2D-QSAR: This approach uses descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. researchgate.net While computationally less intensive, 2D-QSAR models may not fully capture the three-dimensional reality of drug-receptor interactions.

3D-QSAR: These methods utilize descriptors that depend on the 3D structure of the molecules, such as molecular fields. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate the steric and electrostatic fields around a set of aligned molecules and correlate these fields with biological activity. researchgate.net 3D-QSAR provides a more intuitive and visual understanding of how the shape and electronic properties of a molecule influence its interaction with a biological target.

Elucidation of Pharmacophores and Key Structural Motifs

A pharmacophore is the specific 3D arrangement of molecular features essential for biological activity. For derivatives of isonicotinic acid, a key structural feature is the pyridine ring itself. Studies on 2-substituted isonicotinic acid hydrazides, which are structurally analogous to 2-(Phenylsulfonyl)isonicotinic acid, have provided significant insights into their antitubercular activity. nih.gov

A crucial finding from these studies is that the reactivity of the pyridine nitrogen atom is essential for biological activity. nih.gov This suggests that the electronic properties of the substituent at the 2-position of the pyridine ring play a critical role. The phenylsulfonyl group in this compound, being strongly electron-withdrawing, would significantly influence the electron density of the pyridine ring and the reactivity of the nitrogen atom.

The key structural motifs for this class of compounds can be summarized as:

The Isonicotinic Acid Scaffold: The pyridine-4-carboxylic acid core is fundamental.

The Pyridine Nitrogen: Its availability and reactivity are critical for interaction with the biological target.

The Substituent at the 2-Position: The nature of this group (in this case, phenylsulfonyl) modulates the electronic and steric properties of the entire molecule, thereby influencing its activity.

The table below, derived from research on 2-substituted isonicotinic acid hydrazides, illustrates the correlation between substituent properties and antitubercular activity, providing a model for understanding the potential SAR of this compound.

| Substituent (R) at 2-position | Lipophilicity (π) | Electronic Effect (σ) | Steric Effect (Es) | Observed Activity (log 1/MIC) |

| H | 0.00 | 0.00 | 1.24 | 1.00 |

| CH3 | 0.56 | -0.17 | 0.00 | 1.30 |

| Cl | 0.71 | 0.23 | 0.27 | 1.60 |

| OCH3 | -0.02 | -0.27 | 0.69 | 1.45 |

| NO2 | -0.28 | 0.78 | -1.01 | 0.85 |

| This table is illustrative, based on data for analogous series of compounds to demonstrate SAR principles. |

Rational Design Strategies Based on SAR/QSAR Data

The insights gained from SAR and QSAR analyses form the basis for rational drug design, a strategic approach to developing new and improved therapeutic agents. nih.gov For this compound, several rational design strategies can be proposed based on the identified pharmacophoric features and QSAR principles.

Modification of the Phenyl Ring: The phenyl group of the phenylsulfonyl moiety is a prime target for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on this ring would alter the lipophilic, electronic, and steric properties of the entire molecule. A QSAR study on these new analogs could then build a model to predict the optimal substitution pattern for enhanced activity.

Alteration of the Sulfonyl Linker: The sulfonyl group itself could be modified. For instance, replacing it with a sulfoxide (B87167) or a sulfide (B99878) could systematically probe the importance of the oxidation state and the geometry of the linker for biological activity.

Bioisosteric Replacement: The entire phenylsulfonyl group could be replaced with other bioisosteres—functional groups that possess similar physicochemical properties. This could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Scaffold Hopping: While maintaining the key pharmacophoric features, the isonicotinic acid core could be replaced with other heterocyclic scaffolds to explore new chemical space and potentially discover novel classes of inhibitors.

By integrating these design strategies with iterative cycles of synthesis, biological testing, and QSAR model refinement, it is possible to systematically optimize the structure of this compound to yield a potent and selective drug candidate.

Exploration of Biological Activities and Molecular Target Identification Research

Enzymatic Inhibition Studies

The ability of 2-(Phenylsulfonyl)isonicotinic acid and its derivatives to inhibit specific enzymes is a key area of research, providing insights into its potential mechanisms of action.

Carbonic Anhydrase Isozyme Inhibition (e.g., hCA I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. Some CA isozymes, particularly CA IX and XII, are associated with tumors. Research into the inhibition of these enzymes is therefore of significant interest.

Studies on a series of fluorinated-phenylsulfamates, which are structurally related to the sulfonamide class of compounds, have shown that these molecules can be potent inhibitors of several CA isozymes. Unlike phenylsulfamate, which strongly inhibits the cytosolic isozymes CA I and II, the fluorinated derivatives demonstrated stronger inhibition of the tumor-associated isozymes CA IX and CA XII. nih.gov Specifically, these compounds exhibited inhibition constants (K(I)s) in the range of 2.8-47 nM for CA IX and 1.9-35 nM for CA XII. nih.gov In contrast, their inhibition of CA I and CA II was weaker, with K(I)s of 53-415 nM and 20-113 nM, respectively. nih.gov Certain compounds in this series showed selective inhibition of CA IX over CA II, with selectivity ratios between 11.4 and 12.1. nih.gov This selectivity for tumor-associated CAs suggests potential for the development of targeted cancer therapies. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Fluorinated Phenylsulfamates

| Isozyme | Inhibition Constant (K(I)) Range |

|---|---|

| CA I | 53-415 nM |

| CA II | 20-113 nM |

| CA IX | 2.8-47 nM |

| CA XII | 1.9-35 nM |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key strategy in the treatment of various neurological disorders. The potential for endogenous nicotinic modulation of glutamate (B1630785) inputs to interneurons in the hippocampus through AChE inhibition has been explored. nih.gov Studies have shown that both irreversible and reversible AChE inhibitors can increase the frequency of spontaneous glutamate excitatory postsynaptic currents (EPSCs) in hippocampal slices. nih.gov This suggests that inhibiting AChE can enhance glutamatergic transmission via nicotinic acetylcholine receptors (nAChRs). nih.gov While direct inhibition data for this compound on AChE is not detailed in the provided context, the broader field of AChE inhibition by various compounds remains an active area of research. nih.gov

HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a vital enzyme for the replication of the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART). nih.gov Research has identified a new class of NNRTIs, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines, which are structurally related to the subject compound. nih.govnih.gov One promising molecule from this class, compound 12126065, demonstrated potent antiviral activity against wild-type HIV-1 with an EC50 of 0.24 nM and low in vitro cytotoxicity (CC50 = 4.8 μM). nih.gov This compound also showed activity against clinically relevant HIV mutants. nih.gov The cryo-EM structure of this inhibitor in complex with HIV-1 RT has been determined, providing a basis for the design of future analogs. nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition Research

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are involved in the synthesis of prostaglandins, which play a role in inflammation and other physiological processes. youtube.comyoutube.com The inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Research has shown that inhibiting COX-2 can reduce the severity of pancreatitis and associated lung injury, highlighting its pro-inflammatory role. umn.edu While specific data on the direct inhibition of COX-1/COX-2 by this compound is not available in the provided results, the broader context of isonicotinic acid derivatives suggests potential for anti-inflammatory activity. For instance, some new isonicotinic acid hydrazide derivatives have been synthesized and evaluated for their biological activities. nih.gov

In Vitro Anti-Proliferative and Cytotoxicity Investigations

The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in anticancer drug discovery.

Cancer Cell Line Screening (e.g., MCF-7, HCT-116, UO-31, SNB-75, BT-549)

The anti-proliferative effects of compounds related to this compound have been investigated against a panel of human cancer cell lines.

For example, derivatives of N-benzenesulfonylguanidine have shown selective growth inhibition of human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. mdpi.com One such derivative displayed an IC50 value of 13 μM against HCT-116 cells, while another showed IC50 values of 12 μM and 19 μM against HCT-116 and MCF-7 cells, respectively. mdpi.com Another study on benzimidazole (B57391) derivatives reported varying cytotoxic activities against MCF-7 and HCT-116 cells, with some compounds showing IC50 values in the micromolar range. waocp.org

The NCI-60 screen, a panel of 60 human cancer cell lines, is a valuable tool for identifying the anti-tumor activity of novel compounds. One study highlighted a compound with impressive in vitro activity against a variety of tumor types in the NCI-60 screen, including the renal cancer cell line UO-31 and the CNS cancer cell line SNB-75. nih.gov Another study on arylsulfonamides reported IC50 values against HCT-116 and MCF-7 cell lines. researchgate.net

Table 2: Cytotoxicity of Related Compounds Against Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-Benzenesulfonylguanidine | HCT-116 | 13 | mdpi.com |

| N-Benzenesulfonylguanidine | HCT-116 | 12 | mdpi.com |

| N-Benzenesulfonylguanidine | MCF-7 | 19 | mdpi.com |

| Benzimidazole Derivative | HCT-116 | 16.2 | waocp.org |

| Benzimidazole Derivative | MCF-7 | 8.86 | waocp.org |

Mechanistic Studies of Anti-Proliferative Action

The anti-proliferative properties of this compound derivatives are a subject of ongoing research. Studies on analogous compounds, such as certain 3-acyl isoquinolin-1(2H)-one derivatives, have demonstrated the ability to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. plos.org For example, some compounds have been shown to arrest the cell cycle in the G2 phase. plos.org This is achieved by suppressing the expression of key regulatory proteins like CDK1. plos.org

Furthermore, these compounds can trigger apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. plos.org This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. plos.org The activation of executioner caspases, such as cleaved-caspase 3, 7, and 9, ultimately leads to the cleavage of PARP and cell death. plos.org Some studies also indicate that these molecular events can be linked to the inhibition of signaling pathways like MEK/ERK and p38 MAPK. plos.org Research on the flavonoid isorhamnetin (B1672294) has also shown similar anti-proliferative effects through G2/M phase arrest and induction of apoptosis. nih.govnih.gov

Antimicrobial Activity Research

Antibacterial Spectrum and Efficacy Studies

The antibacterial potential of compounds related to this compound has been investigated. For instance, phenyllactic acid has demonstrated efficacy against foodborne pathogens like Salmonella enterica and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 2 to 2.75 mg/mL. nih.gov Similarly, 2-hydroxyisocaproic acid has been shown to be effective against both Gram-positive and Gram-negative bacteria, including a multi-drug resistant Pseudomonas aeruginosa strain. nih.gov Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to depolarization, rupture, and subsequent cell death. nih.gov

Interactive Data Table: Antibacterial Activity

| Compound | Target Bacteria | Efficacy (MIC) |

|---|---|---|

| Phenyllactic acid | Salmonella enterica | 2 - 2.75 mg/mL |

| Phenyllactic acid | Escherichia coli | 2 - 2.75 mg/mL |

| 2-hydroxyisocaproic acid | Gram-positive bacteria | Effective |

| 2-hydroxyisocaproic acid | Gram-negative bacteria | Effective |

| 2-hydroxyisocaproic acid | Pseudomonas aeruginosa (MDR) | Effective |

Antifungal Spectrum and Efficacy Studies

The antifungal activity of related chemical scaffolds has also been a focus of research. Aryl isonitrile compounds have shown broad-spectrum antifungal activity, particularly against species of Candida and Cryptococcus. nih.gov Some of the most potent derivatives in this class can inhibit the growth of these significant pathogens at concentrations as low as 0.5 µM. nih.gov These compounds also exhibit a favorable safety profile, being non-toxic to mammalian cells at high concentrations. nih.gov Network meta-analyses of various antifungal agents have identified isavuconazole, voriconazole, and posaconazole (B62084) as being highly effective in treating invasive aspergillosis. nih.gov

Interactive Data Table: Antifungal Activity

| Compound Class | Target Fungi | Efficacy (MIC) |

|---|---|---|

| Aryl isonitriles | Candida spp. | As low as 0.5 µM |

| Aryl isonitriles | Cryptococcus spp. | As low as 0.5 µM |

Antitubercular Activity Investigations

Derivatives of isonicotinic acid have a well-established history in the treatment of tuberculosis, with isoniazid (B1672263) being a primary example. researchgate.netnih.gov Research has continued to explore new derivatives for their activity against Mycobacterium tuberculosis. nih.gov Studies on isonicotinoylhydrazones, a class of compounds derived from isonicotinic acid, have demonstrated inhibitory activity against M. tuberculosis H37Rv. researchgate.net Some of these derivatives have shown synergistic effects when combined with standard antitubercular drugs like ethambutol, para-aminosalicylic acid, and rifampicin, significantly reducing their MICs. researchgate.net Furthermore, certain 2-isonicotinoyl-N-phenylhydrazinecarboxamide derivatives have displayed in vitro efficacy against M. tuberculosis comparable to isoniazid. researchgate.net The combination of amoxicillin (B794) and clavulanate with classical antituberculosis drugs is also being explored as a potential strategy against resistant strains. nih.gov

Anti-Inflammatory Research

The anti-inflammatory potential of compounds structurally related to this compound has been investigated, often focusing on the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. nih.govnih.gov Certain fenamic acid derivatives have been shown to be substrate-selective COX-2 inhibitors. nih.gov The sulfonamide group, a key feature of this compound, is also present in selective COX-2 inhibitors like celecoxib, where it plays a vital role in binding to the enzyme's active site. nih.gov In silico and in vivo studies on d-pinitol (B607194) suggest that its anti-inflammatory effects may be mediated through the inhibition of the COX-2 enzyme. frontiersin.org

Receptor Modulation Research

Serotonin (B10506) Receptors

The modulation of serotonin receptors by various compounds is an active area of research. The 5-HT2A receptor, a G protein-coupled receptor, is a known target for hallucinogens and is also implicated in various neuropsychiatric disorders. nih.govnih.gov Some research has explored the potential of psilocybin and other compounds to exert anti-inflammatory effects through their action on serotonin receptors. mdpi.com For instance, psilocin, the active metabolite of psilocybin, acts on 5-HT2A and 5-HT2B receptors, which are found on immune cells and can modulate immune function. mdpi.com Bupropion, an antidepressant, also acts as a negative allosteric modulator of 5-HT3A receptors. mdpi.com

Nicotinic Acetylcholine Receptors

The α7 nicotinic acetylcholine receptor (nAChR) is a significant therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. nih.govnih.gov Research has been directed towards developing compounds that can modulate the activity of this receptor. google.com Positive allosteric modulators of the α7 nAChR are of particular interest as they can enhance the receptor's activation. nih.govnih.gov Understanding the structural mechanisms of how these modulators bind to and affect the receptor is crucial for the design of new and effective drugs. nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared, Ultraviolet-Visible)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 2-(Phenylsulfonyl)isonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings. The chemical shifts and coupling patterns would confirm their substitution pattern. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can depend on the solvent used. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight. massbank.jp High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental composition. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands:

A broad band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).

A sharp, strong band for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). scielo.org.za

Strong, characteristic bands for the asymmetric and symmetric S=O stretches of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).

Bands corresponding to C=C and C=N stretching vibrations within the aromatic rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-systems of the phenyl and pyridine rings give rise to characteristic UV absorption. A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption maxima that are characteristic of the electronic transitions within the chromophores of the molecule. scielo.org.zanih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Signals in the range of 7.5-9.0 ppm. |

| Carboxylic Acid Proton | Broad singlet >10 ppm. chemicalbook.com | |

| ¹³C NMR | Carbonyl Carbon | Signal around 165-175 ppm. spectrabase.com |

| Aromatic Carbons | Signals in the range of 120-155 ppm. | |

| Mass Spec (ESI-) | Molecular Ion | Peak corresponding to [M-H]⁻ at m/z 262.02. |

| IR (cm⁻¹) | O-H (acid) | 2500-3300 (broad) |

| C=O (acid) | 1700-1725 (strong) scielo.org.za | |

| S=O (sulfone) | 1350-1300 and 1160-1120 (strong) |

Elemental Analysis and Purity Determination Methods

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared against the calculated theoretical values based on the compound's molecular formula (C₁₂H₉NO₄S). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and is a key indicator of its purity. rsc.org Any significant deviation may indicate the presence of impurities or residual solvent.

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₉NO₄S)

| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 54.75% |

| Hydrogen | H | 1.008 | 9.072 | 3.45% |

| Nitrogen | N | 14.007 | 14.007 | 5.32% |

| Oxygen | O | 15.999 | 63.996 | 24.32% |

| Sulfur | S | 32.06 | 32.06 | 12.18% |

| Total | 263.267 | 100.00% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.